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molecular formula C10H6F2N2O3 B8450506 5-(3,4-difluoro-1H-pyrrol-1-yl)-2-nitrophenol

5-(3,4-difluoro-1H-pyrrol-1-yl)-2-nitrophenol

Cat. No. B8450506
M. Wt: 240.16 g/mol
InChI Key: OWUDACQXIRWRKQ-UHFFFAOYSA-N
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Patent
US09090586B2

Procedure details

A mixture of 1-(3-tert-butoxy-4-nitrophenyl)-3,4-difluoro-1H-pyrrole (8.30 g), TFA (30 mL) and THF (60 mL) was heated under reflux for 3 hr. The reaction mixture was concentrated under reduced pressure, and the residue was washed with hexane/ethyl acetate (10/1) to give the title compound (6.43 g).
Name
1-(3-tert-butoxy-4-nitrophenyl)-3,4-difluoro-1H-pyrrole
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:7]=[C:8]([N:15]2[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16]2)[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])(C)(C)C.C(O)(C(F)(F)F)=O>C1COCC1>[F:20][C:18]1[C:17]([F:21])=[CH:16][N:15]([C:8]2[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:6]([OH:5])[CH:7]=2)[CH:19]=1

Inputs

Step One
Name
1-(3-tert-butoxy-4-nitrophenyl)-3,4-difluoro-1H-pyrrole
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(C=CC1[N+](=O)[O-])N1C=C(C(=C1)F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with hexane/ethyl acetate (10/1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CN(C=C1F)C=1C=CC(=C(C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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